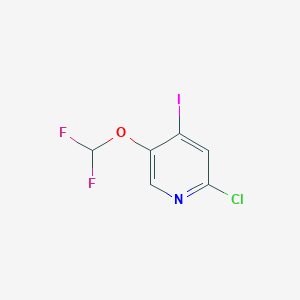
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-2-methyl-1H-1,2,3-triazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 4th position. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated triazole.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
- Oxidation products include 5-iodo-2-methyl-2H-1,2,3-Triazole-4-carboxylic acid.
- Reduction products include 2-methyl-2H-1,2,3-Triazole-4-methanol.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the triazole ring can enhance its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-phenyl-5-methyl-2H-1,2,3-Triazole-4-carboxylic acid: Similar structure but with a phenyl group and carboxylic acid.
4,5-diphenyl-imidazol-1,2,3-triazole: Contains an imidazole ring fused with a triazole ring.
Uniqueness: 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The hydroxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C4H6IN3O |
|---|---|
Molekulargewicht |
239.01 g/mol |
IUPAC-Name |
(5-iodo-2-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C4H6IN3O/c1-8-6-3(2-9)4(5)7-8/h9H,2H2,1H3 |
InChI-Schlüssel |
JOFXNOCARUJERN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(C(=N1)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


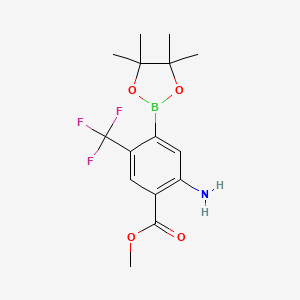
![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
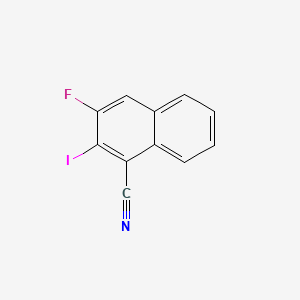
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
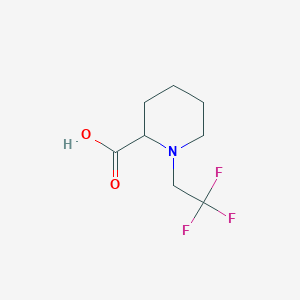
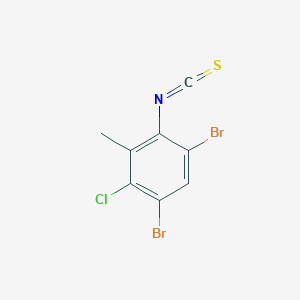

![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)


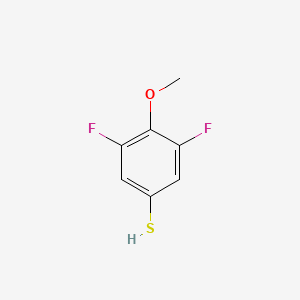
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
